Electronic Structure, Properties, and Synthesis of 5-Phenyl-2-furancarbonitrile: A Technical Guide
Electronic Structure, Properties, and Synthesis of 5-Phenyl-2-furancarbonitrile: A Technical Guide
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Compound: 5-Phenyl-2-furancarbonitrile (CAS: 57666-50-9)
Executive Summary
5-Phenyl-2-furancarbonitrile (also designated as 5-phenylfuran-2-carbonitrile) is a highly conjugated, heteroaromatic small molecule characterized by its distinct donor-π-acceptor (D-π-A) architecture. As a Senior Application Scientist, I frequently encounter this scaffold in both advanced materials research and medicinal chemistry—most notably as a critical intermediate in the synthesis of Neuropeptide Y5 (NPY5) receptor antagonists for anti-obesity therapeutics[1].
This whitepaper deconstructs the electronic structure of 5-phenyl-2-furancarbonitrile, details its physicochemical properties, and provides a field-proven, self-validating synthetic protocol for its generation via gallium-catalyzed C-H cyanation[2].
Electronic Structure and Molecular Orbital Dynamics
The chemical behavior and photophysical properties of 5-phenyl-2-furancarbonitrile are dictated by its Push-Pull (D-π-A) electronic system . Understanding this causality is essential for predicting its reactivity in downstream drug development.
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The π-Bridge (Furan Ring): Furan is an electron-rich, 6π-electron heteroaromatic ring. The sp2 hybridized oxygen atom donates a lone pair into the aromatic system, making the C2 and C5 positions inherently nucleophilic.
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The Electron Acceptor (Cyano Group): Positioned at C2, the nitrile group (-C≡N) exerts a powerful electron-withdrawing effect via both inductive (-I) and mesomeric (-M) mechanisms. This severely depletes the electron density of the furan ring, polarizing the molecule.
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The Conjugation Extender (Phenyl Group): Positioned at C5, the phenyl ring acts as a weak electron donor (+M) relative to the highly deficient cyano-furan system. It extends the conjugation length of the molecule.
Causality of the D-π-A System: The synergistic "push" from the phenyl ring and "pull" from the cyano group facilitates strong intramolecular charge transfer (ICT). This extended conjugation significantly narrows the HOMO-LUMO energy gap. Consequently, the molecule absorbs photons in the visible spectrum, which is why the pure compound presents as a pale yellow to brown solid rather than a colorless crystal[3].
Figure 1: Push-pull (D-π-A) electronic architecture of 5-phenyl-2-furancarbonitrile.
Physicochemical Profile
To facilitate rapid assessment for drug design and material formulation, the quantitative physicochemical properties of 5-phenyl-2-furancarbonitrile are summarized below. The low molecular weight and favorable lipophilicity make it highly compliant with Lipinski’s Rule of 5 for oral bioavailability.
| Property | Value | Causality / Significance |
| CAS Number | 57666-50-9 | Unique chemical identifier[4]. |
| Molecular Formula | C₁₁H₇NO | Determines exact mass (169.05) and elemental composition[4]. |
| Molecular Weight | 169.18 g/mol | Optimal for small-molecule drug design; high ligand efficiency[4]. |
| Melting Point | 116–117 °C | Indicates moderate crystalline lattice energy driven by planar π-π stacking[3]. |
| Appearance | Brown / Pale Yellow Solid | Coloration results from the narrowed HOMO-LUMO gap (ICT transition)[3]. |
Synthetic Methodology: Gallium-Catalyzed C-H Cyanation
Historically, synthesizing substituted furancarbonitriles required multi-step condensation reactions or the use of highly toxic, stoichiometric metal cyanides. However, the direct electrophilic cyanation of aromatic C-H bonds using a Gallium(III) chloride catalyst represents a modern, atom-economical approach[2].
Below is a highly optimized, self-validating protocol adapted from the seminal work by Okamoto et al.[5].
Experimental Protocol
Step 1: Lewis Acid Activation (Moisture-Sensitive)
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Action: In a flame-dried 20-mL Schlenk flask equipped with a J. Young valve, dissolve GaCl3 (40 µmol, 10 mol%) in anhydrous 1,2-dichloroethane (1.6 mL) under a strict nitrogen atmosphere[5].
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Causality: GaCl3 is a potent Lewis acid. If exposed to ambient moisture, it rapidly hydrolyzes, destroying its ability to coordinate with the cyanogen halide.
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Self-Validation: The absence of fuming or cloudiness upon dissolution confirms the anhydrous integrity of the solvent and the reaction vessel.
Step 2: Electrophile Generation
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Action: Add Cyanogen bromide ( BrCN , 0.48 mmol, 1.2 equiv) to the mixture[5]. (Caution: BrCN is highly toxic and volatile; perform strictly in a fume hood).
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Causality: The GaCl3 catalyst coordinates to the bromine atom of BrCN . This Lewis acid-base interaction heavily polarizes the Br-CN bond, generating a highly reactive, transient electrophilic cyano species ( +CN )[2].
Step 3: C-H Functionalization via SEAr
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Action: Introduce 2-phenylfuran (0.40 mmol) to the activated complex. Seal the flask and stir at 120 °C for 1 hour[5].
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Causality: The electron-rich furan ring undergoes Electrophilic Aromatic Substitution (SEAr). Regioselectivity is driven by the directing effect of the oxygen heteroatom, heavily favoring the unsubstituted C5 position. The elevated temperature (120 °C) provides the necessary kinetic energy to overcome the activation barrier of the Wheland intermediate and facilitate rapid rearomatization.
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Self-Validation: Monitor the reaction via TLC (hexane/EtOAc). The disappearance of the non-polar 2-phenylfuran spot and the emergence of a more polar, UV-active spot confirms conversion.
Step 4: Quenching and Isolation
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Action: Cool the vessel to room temperature, quench with saturated aqueous NaHCO3 , and extract the aqueous layer with Ethyl Acetate ( 3×10 mL)[5].
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Causality: The mildly basic NaHCO3 neutralizes the Lewis acid and any generated HBr, safely halting the reaction while keeping the organic product intact.
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Self-Validation: The cessation of effervescence ( CO2 gas evolution) confirms the complete neutralization of the acidic components.
Step 5: Purification and Analytical Validation
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Action: Dry the combined organic layers over MgSO4 , concentrate under vacuum, and purify via silica gel column chromatography (hexane/EtOAc = 20/1) to yield 5-phenyl-2-furancarbonitrile[5].
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Self-Validation: 1H NMR ( CDCl3 ) will confirm the loss of the C5 furan proton. 13C NMR must show the characteristic nitrile carbon resonance, and the melting point should be sharp at 116–117 °C[3], confirming high purity.
Figure 2: Gallium-catalyzed electrophilic C-H cyanation workflow with self-validating steps.
Applications in Drug Discovery
The 5-phenyl-2-furancarbonitrile scaffold is not merely an academic curiosity; it is a highly functionalized intermediate. In medicinal chemistry, it is frequently utilized to construct complex fused heterocycles.
For instance, the cyano group serves as a reactive handle for cyclization reactions yielding pyrrolo[3,2-d]pyrimidines . These derivatives have been extensively evaluated as potent Neuropeptide Y5 (NPY5) receptor antagonists [1]. In these biological systems, the furan ring acts as a rigid spatial linker, while the phenyl group provides essential lipophilic contacts within the hydrophobic pockets of the NPY5 receptor, a primary target for obesity and metabolic disorder therapeutics[1].
References
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Okamoto, K., Watanabe, M., Murai, M., Hatano, R., & Ohe, K. (2012). Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications, 48(25), 3127-3129. URL:[Link]
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Okamoto, K., et al. (2012). Electronic Supplementary Information (ESI) for Practical synthesis of aromatic nitriles via gallium-catalysed electrophilic cyanation of aromatic C–H bonds. Chemical Communications. URL:[Link]
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Norman, M. H., et al. (2000). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. URL:[Link]
